Cas no 2090315-08-3 (1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine)

1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine Chemical and Physical Properties
Names and Identifiers
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- starbld0019928
- 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
- 1-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)-N-methylmethanamine
- 2090315-08-3
- F2147-4555
- AKOS026717195
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- Inchi: 1S/C10H20N2/c1-11-9-10-5-2-3-7-12(10)8-4-6-10/h11H,2-9H2,1H3
- InChI Key: BVKSYLNSNGMTJP-UHFFFAOYSA-N
- SMILES: N12CCCCC1(CNC)CCC2
Computed Properties
- Exact Mass: 168.162648646g/mol
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 1.1
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H137551-100mg |
1-(hexahydroindolizin-8a(1h)-yl)-n-methylmethanamine |
2090315-08-3 | 100mg |
$ 135.00 | 2022-06-04 | ||
Life Chemicals | F2147-4555-0.5g |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine |
2090315-08-3 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F2147-4555-1g |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine |
2090315-08-3 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
Life Chemicals | F2147-4555-0.25g |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine |
2090315-08-3 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
TRC | H137551-500mg |
1-(hexahydroindolizin-8a(1h)-yl)-n-methylmethanamine |
2090315-08-3 | 500mg |
$ 550.00 | 2022-06-04 | ||
TRC | H137551-1g |
1-(hexahydroindolizin-8a(1h)-yl)-n-methylmethanamine |
2090315-08-3 | 1g |
$ 865.00 | 2022-06-04 | ||
Life Chemicals | F2147-4555-10g |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine |
2090315-08-3 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
Life Chemicals | F2147-4555-5g |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine |
2090315-08-3 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
Life Chemicals | F2147-4555-2.5g |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine |
2090315-08-3 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 |
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
Comprehensive Analysis of 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine (CAS No. 2090315-08-3): Structure, Applications, and Research Insights
The compound 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine (CAS No. 2090315-08-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its hexahydroindolizine core and N-methylmethanamine side chain contribute to its potential as a versatile intermediate in drug discovery. Researchers are particularly interested in its bioactive properties, which may influence neurotransmitter modulation and receptor binding, making it relevant to studies on neurological disorders and cognitive enhancement.
In recent years, the demand for novel heterocyclic compounds like 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine has surged due to their applications in central nervous system (CNS) therapeutics. This aligns with growing public interest in neuroprotection and mental health supplements, topics frequently searched in AI-driven platforms. The compound’s structural similarity to alkaloids found in nature also raises questions about its potential synergistic effects with plant-derived nootropics, a trending subject in wellness communities.
From a synthetic chemistry perspective, the hexahydroindolizine scaffold of CAS No. 2090315-08-3 offers opportunities for stereoselective modifications, a key focus in modern medicinal chemistry optimization. Laboratories are exploring its chiral centers to develop enantiomerically pure derivatives, addressing the pharmaceutical industry’s need for high-precision APIs. This ties into broader discussions about green chemistry and sustainable synthesis, as researchers seek eco-friendly routes to complex molecules like this one.
The physicochemical properties of 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine—including its logP and hydrogen bonding capacity—suggest favorable blood-brain barrier permeability, a hot topic in drug delivery research. Computational models predict its ADMET profile could be optimized for oral bioavailability, answering frequent queries about small-molecule CNS drug design in academic forums. Such characteristics position it as a candidate for targeted therapy development, especially in age-related neurodegenerative conditions.
Ongoing patent analyses reveal that derivatives of 2090315-08-3 are being investigated for cognitive function enhancement, resonating with public searches for memory improvement compounds. However, rigorous clinical validation remains essential—a point emphasized in recent FDA guidance documents on neuropharmaceuticals. The compound’s mechanism of action studies frequently appear in high-impact journals, reflecting its scientific relevance beyond commercial applications.
In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are critical for characterizing 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine purity. This connects to industry concerns about QC/QA protocols for complex heterocycles, a common search term among laboratory professionals. The compound’s stability under various pH conditions is another active research area, addressing formulation challenges discussed in pharmaceutical technology circles.
As the scientific community explores structure-activity relationships (SAR) of this molecule, parallel interest grows in its potential off-target effects—a cautionary note often raised in preclinical safety assessments. This duality between therapeutic promise and toxicity screening requirements mirrors broader debates in translational medicine, making CAS No. 2090315-08-3 a compelling case study for drug development education.
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